Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate

Synthetic intermediate Chlorination Pyrimidine functionalization

Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a 2-oxo-1,2-dihydropyrimidine derivative bearing methyl groups at positions 4 and 6 and an ethyl ester at position Representative of the broader pyrimidine-5-carboxylate family, this compound is predominantly employed as a synthetic intermediate in medicinal chemistry and agrochemical research. Its tautomeric equilibrium between the 2-hydroxy and 2-oxo forms imparts ambident nucleophilic character, enabling selective functionalization at either the oxygen or nitrogen centers.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 168130-75-4
Cat. No. B3108728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate
CAS168130-75-4
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)N=C1C)C
InChIInChI=1S/C9H12N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h4H2,1-3H3,(H,10,11,13)
InChIKeyKJWOQDPSBKFTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydroxy-4,6-Dimethylpyrimidine-5-Carboxylate (CAS 168130-75-4) – Core Identity and Class Context


Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a 2-oxo-1,2-dihydropyrimidine derivative bearing methyl groups at positions 4 and 6 and an ethyl ester at position 5. Representative of the broader pyrimidine-5-carboxylate family, this compound is predominantly employed as a synthetic intermediate in medicinal chemistry and agrochemical research . Its tautomeric equilibrium between the 2-hydroxy and 2-oxo forms imparts ambident nucleophilic character, enabling selective functionalization at either the oxygen or nitrogen centers. Commercial availability typically ranges from 95% to 98% purity, with standard characterization by NMR, HPLC, and GC .

Procurement Risk: Why Ethyl 2-Hydroxy-4,6-Dimethylpyrimidine-5-Carboxylate Cannot Be Freely Swapped with Its Methyl Ester or 2-Chloro Analogs


Within the 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate scaffold, seemingly minor changes to the ester group (methyl vs. ethyl) or the 2-position substituent (hydroxy vs. chloro) profoundly alter three key procurement-relevant properties: (i) reactivity in nucleophilic substitution and hydrolysis, (ii) solubility and partition coefficients affecting downstream synthetic handling, and (iii) fitness as a direct precursor to specific patent-protected scaffolds. The ethyl ester provides a demonstrably different hydrolysis profile and steric environment compared to the methyl ester, directly impacting the regioselectivity and yield of subsequent transformations [1]. The following section presents the quantitative evidence substantiating these differentiation points.

Quantitative Differentiation of Ethyl 2-Hydroxy-4,6-Dimethylpyrimidine-5-Carboxylate Against Its Closest Analogs


Chlorination Yield: Ethyl 2-Hydroxy Ester vs. Methyl 2-Hydroxy Ester as Precursor to 2-Chloro Derivatives

The ethyl ester variant serves as the direct precursor for the synthesis of ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 108381-23-3) via phosphoryl chloride (POCl₃) mediated chlorination, delivering an isolated yield of 60.9% after chromatographic purification. In contrast, the methyl ester analog (CAS 1147294-72-1) under identical conditions is reported to produce a significantly lower yield of the corresponding methyl 2-chloro derivative due to increased susceptibility to ester hydrolysis during the aqueous workup . This yield differential directly influences the cost-efficiency and scalability of downstream synthetic routes.

Synthetic intermediate Chlorination Pyrimidine functionalization

Molecular Weight and Lipophilicity: Impact on Intermediate Isolation and Solubility-Driven Reactivity

The ethyl ester exhibits a molecular weight of 196.20 g/mol, compared to 182.18 g/mol for the methyl ester analog . This 14 Da increase, coupled with the additional methylene unit, modestly elevates the calculated logP by approximately 0.5 log units. While no head-to-head solubility comparison is published, the increased lipophilicity of the ethyl ester generally facilitates extraction into organic solvents during workup, improving recovery yields in multi-step sequences. The higher boiling point (predicted ~310°C vs. ~280°C for the methyl ester) also provides a wider thermal operating window for solvent removal.

Physicochemical property Lipophilicity Solubility

Hydrolytic Stability: Differential Rearrangement Pathways of Ethyl vs. Methyl Pyrimidine-5-Carboxylates

Under alkaline hydrolysis conditions, pyrimidine-5-carboxylic acid esters are known to undergo competing pathways: direct hydrolysis to the carboxylic acid or rearrangement to acetylpyrimidines. Published studies on model substrates demonstrate that the ethyl ester of 2,4-dimethylpyrimidine-5-carboxylic acid preferentially undergoes hydrolysis to the acid (mp 150–152°C) rather than rearrangement, whereas the methyl ester analog under identical conditions shows a greater tendency toward rearrangement [1]. This distinct mechanistic partitioning means that the ethyl ester provides a cleaner route to the carboxylic acid intermediate when that is the desired product.

Hydrolysis stability Rearrangement Pyrimidine-5-carboxylic acid

Role as a Key Intermediate in Patent-Protected RET Kinase Inhibitor Synthesis

The compound is explicitly cited as a starting material in the synthesis of gut-restricted RET kinase inhibitors described in WO2016037578A1 [1]. In this patent, the ethyl ester moiety is retained through multiple synthetic steps before final hydrolysis, leveraging the ester's stability and its impact on the lipophilicity of downstream intermediates. The methyl ester analog is not employed in this specific patent route, likely due to its differing solubility and reactivity profile. Use of the correct ester is therefore a requirement for exact replication of the patented synthetic sequence.

RET kinase inhibitor Irritable bowel syndrome Patent intermediate

Optimal Procurement and Application Scenarios for Ethyl 2-Hydroxy-4,6-Dimethylpyrimidine-5-Carboxylate


Synthesis of 2-Chloro-4,6-Dimethylpyrimidine-5-Carboxylate as a Diversifiable Building Block

The primary demonstrated application of ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is its conversion to the 2-chloro derivative via POCl₃ chlorination (60.9% yield) . The resulting ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 108381-23-3) is a versatile electrophile for nucleophilic aromatic substitution, enabling the introduction of amines, thiols, and alkoxides at the 2-position. This two-step sequence (hydroxy → chloro → substituted) is widely employed in medicinal chemistry for the generation of screening libraries targeting kinases and other ATP-binding proteins.

Precursor to 4,6-Dimethylpyrimidine-5-Carboxylic Acid for Amide and Ester Conjugation

The ethyl ester undergoes clean alkaline hydrolysis to the corresponding carboxylic acid, which can be directly coupled with amines to generate amide libraries. The preferential hydrolysis pathway of the ethyl ester (over the methyl ester) minimizes competing rearrangement to acetylpyrimidine byproducts, as demonstrated by ¹³C NMR analysis in related pyrimidine-5-carboxylate systems [1]. This makes the ethyl ester the preferred starting material when the carboxylic acid is the target intermediate.

RET Kinase Inhibitor Development Programs Following Patent WO2016037578

For research groups and pharmaceutical companies pursuing gut-restricted RET kinase inhibitors for irritable bowel syndrome (IBS), this specific ethyl ester is a required intermediate as per the synthetic route disclosed in WO2016037578A1 [2]. The ester is carried through multiple synthetic transformations before hydrolysis to the final active pharmaceutical ingredient. Procuring the exact CAS 168130-75-4 compound ensures fidelity to the published structure-activity relationship (SAR) and avoids the need to re-validate alternative intermediates.

Xymedon Analog Synthesis and Hepatoprotective Agent Research

The 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine scaffold is the core of the anti-burn drug Xymedon. The ethyl ester variant serves as a key intermediate for the introduction of substituents at the 5-position, enabling the synthesis of 5-alkyl-substituted Xymedon derivatives with modified hepatoprotective and cytotoxicity profiles. Research has shown that 5-alkyl substitution significantly alters the cytoprotective properties of the pyrimidine core, making the 5-carboxylate ester a critical functional handle for SAR exploration [3].

Quote Request

Request a Quote for Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.